molecular formula C12H14FNO2 B8033502 3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol

3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol

Cat. No.: B8033502
M. Wt: 223.24 g/mol
InChI Key: XKFKWVOPONJFMK-UHFFFAOYSA-N
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Description

3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol is an organic compound that features a fluorine atom, a piperidine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Phenol Group Introduction: The phenol group is introduced via a hydroxylation reaction, often using reagents like sodium hydroxide or other bases.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol undergoes several types of chemical reactions:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The piperidine ring provides structural stability and facilitates binding to receptors or enzymes. The phenol group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(piperidin-1-yl)carbonyl]phenol
  • 3-Fluoro-5-[(morpholin-1-yl)carbonyl]phenol
  • 3-Fluoro-5-[(pyrrolidin-1-yl)carbonyl]phenol

Uniqueness

3-Fluoro-5-[(piperidin-1-yl)carbonyl]phenol is unique due to the specific positioning of the fluorine atom and the piperidine ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

(3-fluoro-5-hydroxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-6-9(7-11(15)8-10)12(16)14-4-2-1-3-5-14/h6-8,15H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFKWVOPONJFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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